![molecular formula C8H9F2NO B3105518 2-Ethoxy-3,4-difluoroaniline CAS No. 153653-27-1](/img/structure/B3105518.png)
2-Ethoxy-3,4-difluoroaniline
Overview
Description
2-Ethoxy-3,4-difluoroaniline is a chemical compound with the molecular formula C8H9F2NO . It is a derivative of aniline, which is substituted with two fluorine atoms and an ethoxy group .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-3,4-difluoroaniline can be determined by various spectroscopic techniques such as NMR, FTIR, and Raman spectroscopy . The ground-state geometries can be optimized using density functional theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-3,4-difluoroaniline can be determined from various databases . For instance, its molecular weight is 173.16 . More detailed information about its properties such as boiling point, melting point, and density would require specific experimental measurements or database references.Scientific Research Applications
Synthesis and Biological Activity : 3,4-Difluoroaniline, a close derivative of 2-Ethoxy-3,4-difluoroaniline, has been used as a starting reagent for synthesizing biologically active compounds, including those with local anesthetic properties. This research highlights the potential of difluoroaniline derivatives in medicinal chemistry (Gataullin et al., 1999).
Food Contact Materials Safety : A study on the safety evaluation of perfluoro[(2-ethyloxy-ethoxy)acetic acid], which is structurally related to 2-Ethoxy-3,4-difluoroaniline, assessed its use in food contact materials. This highlights the relevance of such compounds in evaluating consumer safety in contact with food products (Andon et al., 2011).
Drug Synthesis : Research into 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), which can be considered a variant of 2-Ethoxy-3,4-difluoroaniline, demonstrated its use as a precursor for synthesizing trifluoromethyl-substituted heteroarenes, with applications in drug development, such as the synthesis of Celebrex® (Celecoxib) (Sommer et al., 2017).
Quantum Chemical Studies : Quantum chemical computational studies on 2,4-difluoroaniline, a similar compound, provide insights into its molecular properties, which are important in designing materials for nonlinear optical (NLO) applications (Antony Selvam et al., 2020).
Imaging in Alzheimer's Disease : A study on radiofluoro-pegylated phenylbenzoxazole derivatives, related to 2-Ethoxy-3,4-difluoroaniline, explored their potential as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging, indicating the compound's applicability in neurodegenerative disease research (Cui et al., 2012).
Spectroscopic and Structural Investigations : The spectroscopic and structural investigations of 3,4-difluoroaniline provide valuable insights into the physicochemical properties of di-substituted aniline derivatives, which are important for understanding the characteristics of these compounds in various applications (Kose et al., 2015).
Antimicrobial Activity : The synthesis of certain quinazolinone derivatives, including 2-ethoxy-(4H)-3,1-benzoxazin-4-one, shows the potential antimicrobial activity of these compounds. This indicates the role of 2-Ethoxy-3,4-difluoroaniline derivatives in developing new antimicrobial agents (El-Hashash et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 3-Ethoxy-2,4-difluoroaniline, suggests that it is toxic in contact with skin, causes skin irritation, and is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, avoid breathing its vapors, and use it only under a chemical fume hood .
Mechanism of Action
Target of Action
Similar compounds like 2-fluoroaniline and 3,4-difluoroaniline have been studied, and they are known to interact with various enzymes and receptors in the body . The role of these targets can vary widely, from metabolic enzymes to signaling proteins.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds like 2-fluoroaniline are known to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . This suggests that 2-Ethoxy-3,4-difluoroaniline may also be involved in similar metabolic pathways.
Pharmacokinetics
It is known that similar compounds like 2-fluoroaniline are efficiently metabolized, with at least 80% of the dose excreted in the urine within 24 hours . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may cause changes in cellular signaling and metabolism .
Action Environment
The action, efficacy, and stability of 2-Ethoxy-3,4-difluoroaniline can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and the temperature.
properties
IUPAC Name |
2-ethoxy-3,4-difluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCJEKHYYUWSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3,4-difluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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